1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2R,4R)-
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Overview
Description
Z-D-CIS-HYP-OH, also known as (2R,4R)-1-((benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylate, is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 264.26 g/mol . This compound is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen triple helices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-CIS-HYP-OH typically involves the protection of the hydroxyl group and the carboxyl group of hydroxyproline. The process begins with the protection of the hydroxyl group using a benzyl group, followed by the protection of the carboxyl group using a benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of Z-D-CIS-HYP-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Z-D-CIS-HYP-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Z-D-CIS-HYP-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in collagen stability and its potential use in tissue engineering.
Medicine: Investigated for its potential therapeutic applications in wound healing and fibrosis treatment.
Mechanism of Action
The mechanism of action of Z-D-CIS-HYP-OH involves its interaction with collagen triple helices. The hydroxyl group of the compound forms hydrogen bonds with the collagen chains, stabilizing the triple helix structure. This stabilization is crucial for the integrity and function of connective tissues such as skin, bone, and cartilage .
Comparison with Similar Compounds
Similar Compounds
CIS-4-Hydroxyproline: Another hydroxyproline derivative with similar stabilizing effects on collagen.
TRANS-4-Hydroxyproline: A stereoisomer of hydroxyproline with different spatial arrangement but similar chemical properties.
CIS-3-Hydroxyproline: A hydroxyproline derivative with a hydroxyl group at the third position.
Uniqueness
Z-D-CIS-HYP-OH is unique due to its specific stereochemistry and protective groups, which enhance its stability and reactivity in various chemical reactions. Its ability to stabilize collagen triple helices makes it particularly valuable in biomedical research and applications .
Properties
Molecular Formula |
C13H14NO5- |
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Molecular Weight |
264.25 g/mol |
IUPAC Name |
(2R,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/p-1/t10-,11-/m1/s1 |
InChI Key |
WWVCWLBEARZMAH-GHMZBOCLSA-M |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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